Cas no 133097-28-6 ((2S)-1-(3-methoxy-4-methylphenyl)propan-2-amine)

(2S)-1-(3-methoxy-4-methylphenyl)propan-2-amine structure
133097-28-6 structure
Product Name:(2S)-1-(3-methoxy-4-methylphenyl)propan-2-amine
CAS No:133097-28-6
Molecular Formula:C11H17NO
Molecular Weight:179.258783102036
CID:5889808
PubChem ID:12350262

(2S)-1-(3-methoxy-4-methylphenyl)propan-2-amine Properties

Names and Identifiers

    • Benzeneethanamine, 3-methoxy-α,4-dimethyl-, (S)-
    • (2S)-1-(3-methoxy-4-methylphenyl)propan-2-amine
    • EN300-1849600
    • 3-Methoxy-4-methylamphetamine, (S)-
    • 5HJ8WWM843
    • Benzeneethanamine, 3-methoxy-alpha,4-dimethyl-, (S)-
    • CHEMBL44165
    • 133097-28-6
    • UNII-5HJ8WWM843
    • BENZENEETHANAMINE, 3-METHOXY-.ALPHA.,4-DIMETHYL-, (S)-
    • InChIKey: XDXMRSBXBOXSQW-VIFPVBQESA-N
    • Inchi: 1S/C11H17NO/c1-8-4-5-10(6-9(2)12)7-11(8)13-3/h4-5,7,9H,6,12H2,1-3H3/t9-/m0/s1
    • SMILES: C1(C[C@H](C)N)=CC=C(C)C(OC)=C1

Computed Properties

  • Exact Mass: 179.131014166g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 179.131014166g/mol
  • Heavy Atom Count: 13
  • Complexity: 149
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Boiling Point: 271.8±25.0 °C(Predicted)
  • pka: 10.01±0.10(Predicted)
  • Density: 0.979±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

(2S)-1-(3-methoxy-4-methylphenyl)propan-2-amine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-1849600-0.05g
(2S)-1-(3-methoxy-4-methylphenyl)propan-2-amine
133097-28-6
0.05g
$1549.0

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